Cas no 82-28-0 (Disperse Orange 11)

Disperse Orange 11 structure
Disperse Orange 11 structure
Produktname:Disperse Orange 11
CAS-Nr.:82-28-0
MF:C15H11NO2
MW:237.253343820572
CID:721882
PubChem ID:24866903

Disperse Orange 11 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Amino-2-methylanthraquinone
    • Disperse Orange 11
    • 1-Amino-2-methylanthra-9,10-quinone
    • 1-amino-2-methylanthracene-9,10-dione
    • Duranol Orange G
    • Microsetile Orange RA
    • NSC 39943
    • NSC 667744
    • Nyloquinone Orange JR
    • Perliton Orange 3R
    • Serisol Orange YL
    • Smoke Orange LK 6044
    • Solvent Orange 35
    • Supracet Orange R
    • Disperse Orange
    • Cilla Orange R
    • Celliton Orange R
    • Artisil Orange 3RP
    • C.I. Disperse Orange 11
    • Acetate Fast Orange R
    • Anthraquinone, 1-amino-2-methyl-
    • Acetoquinone Light Orange JL
    • 9,10-Anthracenedione, 1-amino-2-methyl-
    • 2-Methyl-1-anthraquinonylamine
    • Oranz disperzni 11
    • Disperse Ora
    • 1-Amino-2-methyl-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-amino-2-methyl- (7CI, 8CI)
    • C.I. Disperse Orange 11 (6CI)
    • 1-Amino-2-methyl-9,10-anthraquinone
    • C.I. 60700
    • C.I. Solvent Orange 35
    • Disperse Orange (anthraquinone dye)
    • DO 11
    • HSDB 4101
    • VS-03694
    • AMINO-2-METHYLANTHRAQUINONE, 1-
    • 4-14-00-00496 (Beilstein Handbook Reference)
    • SMR001224475
    • Z57210133
    • BRN 0650595
    • CHEMBL1413787
    • NSC667744
    • NCGC00259230-01
    • RHN157F30Q
    • 2Methyl1anthraquinonylamine
    • 1-AMINO-2-METHYLANTHRAQUINONE [HSDB]
    • CI Disperse Orange 11
    • Oranz disperzni 11 [Czech]
    • Tox21_302964
    • NSC-667744
    • CHEBI:82382
    • Q27155911
    • Disperse Orange 11, analytical standard
    • 1-azanyl-2-methyl-anthracene-9,10-dione
    • C19320
    • 1-Amino-2-methyl anthraquinone
    • NCGC00091244-02
    • NS00021370
    • SCHEMBL591041
    • NCGC00256386-01
    • EU-0047978
    • UNII-RHN157F30Q
    • AKOS000120131
    • DB-080712
    • 82-28-0
    • 1-amino-2-methyl-anthracene-9,10-dione
    • MFCD00001220
    • NCI-C01901
    • NSC39943
    • Tox21_201681
    • DTXSID7020057
    • 1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
    • Disperse Orange (VAN)
    • Disperse
    • Anthraquinone, 1amino2methyl
    • 1-Amino-2-methyl-9,10-anthracenedione
    • 1-Amino-2-methyl-anthraquinone
    • ALBB-013677
    • 9,10Anthracenedione, 1amino2methyl
    • NCGC00091244-03
    • 1-Amino-2-methylanthra-9,10-quinone #
    • CCRIS 32
    • BDBM76758
    • NSC-39943
    • cid_6702
    • 1Amino2methyl9,10anthracenedione
    • CS-W020940
    • 1-AMINO-2-METHYLANTHRAQUINONE (IARC)
    • 1Amino2methyl9,10anthraquinone
    • 1-AMINO-2-METHYLANTHRAQUINONE [IARC]
    • EINECS 201-408-3
    • A1255
    • 65098-59-1
    • MLS002152851
    • Disperse Orange 11 100 microg/mL in Acetonitrile
    • D88403
    • BBL013160
    • EN300-18148
    • CAS-82-28-0
    • DTXCID9057
    • STK803591
    • NCGC00091244-01
    • 9, 1-amino-2-methyl-
    • CI 60700
    • BIDD:GT0778
    • WLN: L C666 BV IVJ DZ E1
    • MDL: MFCD00001220
    • Inchi: 1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3
    • InChI-Schlüssel: ZLCUIOWQYBYEBG-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=C(C(C)=CC=2)N)C(=O)C2C1=CC=CC=2

Berechnete Eigenschaften

  • Genaue Masse: 237.07900
  • Monoisotopenmasse: 237.078979
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 379
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 60.2
  • Tautomerzahl: 15
  • XLogP3: 3.1

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 198.0 to 204.0 deg-C
  • Siedepunkt: 379.79°C (rough estimate)
  • Flammpunkt: 244.8 °C
  • Brechungsindex: 1.5500 (estimate)
  • Löslichkeit: Insuluble (3.3E-4 g/L) (25 ºC),
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, mineral acids.
  • PSA: 60.16000
  • LogP: 2.93380
  • Löslichkeit: Unsicher
  • Farbindex: 60700

Disperse Orange 11 Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • FLUKA MARKE F CODES:10-21
  • RTECS:CB5740000
  • Gefahrenklasse:IRRITANT
  • Lagerzustand:(BD56354)

Disperse Orange 11 Zolldaten

  • HS-CODE:2922399090
  • Zolldaten:

    China Zollkodex:

    2922399090

    Übersicht:

    2922399090 Andere Aminoaldehyde\Aminoketone und ihre Salze (einschließlich Aminoquinon und seine Salze, ausgenommen diejenigen, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Zusammenfassung:

    299399090 andere Aminoaldehyde, Aminoketone und Aminochinone, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

Disperse Orange 11 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-18148-10.0g
1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
82-28-0 96%
10g
$255.0 2023-05-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R150203-5g
Disperse Orange 11
82-28-0 90%
5g
¥350 2024-05-21
TRC
D493578-1g
Disperse Orange 11
82-28-0
1g
$ 1300.00 2022-06-05
BAI LING WEI Technology Co., Ltd.
DRE-C12972111-100mg
Disperse Orange 11
82-28-0
100mg
¥ 1376 2022-04-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24305-100mg
Disperse Orange 11
82-28-0 ,HPLC≥75%,
100mg
¥400.00 2022-01-07
TRC
D493578-1000mg
Disperse Orange 11
82-28-0
1g
$1504.00 2023-05-18
Key Organics Ltd
VS-03694-1MG
1-amino-2-methyl-9,10-dihydroanthracene-9,10-dione
82-28-0 >90%
1mg
£37.00 2025-02-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
42994-25MG
Disperse Orange 11
82-28-0 analytical standard
25MG
¥630.17 2022-02-23
SHENG KE LU SI SHENG WU JI SHU
sc-214919-250 mg
Disperse Orange 11,
82-28-0
250MG
¥286.00 2023-07-10
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80953-5mg
1-Amino-2-methylanthraquinone
82-28-0 98.0%
5mg
¥130 2021-05-07

Disperse Orange 11 Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
Synthesis of aminoanthraquinones by sodium borohydride reductions of nitroanthraquinones
Morley, John O., Synthesis, 1976, (8), 528-30

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  1 h, < 5 °C; rt
2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ;  rt
Referenz
Novel anthraquinone compounds inhibit colon cancer cell proliferation via the reactive oxygen species/JNK pathway
Li, Yuying; et al, Molecules, 2020, 25(7),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Referenz
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Dibutylamine
Referenz
Nucleophilic substitution of hydrogen in aromatic systems. II. Mechanism of the amination of anthra[1,9-c,d]isoxazol-6-ones
Galushko, A. M.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(7), 1539-49

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Potassium nitrate
2.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Referenz
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride
2.1 Reagents: Sulfuric acid ,  Potassium nitrate
3.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Referenz
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Synthetic Routes 7

Reaktionsbedingungen
Referenz
The alkylation of 1-hydroxyanthraquinone with visible-light irradiation
Tajima, Masahiro; et al, Bulletin of the Chemical Society of Japan, 1984, 57(1), 305-6

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium dithionite Solvents: Water ;  1 h, 60 °C
Referenz
Investigation of anthraquinone diazonium salts reactions
Denisov, V. Y.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(9), 99-103

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Dimethylformamide ;  rt
Referenz
Novel anthraquinone compounds inhibit colon cancer cell proliferation via the reactive oxygen species/JNK pathway
Li, Yuying; et al, Molecules, 2020, 25(7),

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Referenz
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  55 min, 95 °C
Referenz
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
Referenz
Reaction of 1-nitroanthraquinone with hexamethylenetetramine
Galich, L. V.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(12), 2619-20

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  70 min, 95 °C
Referenz
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Copper Solvents: Methanol ;  65 min, 95 °C
Referenz
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes
Malik, Enas M.; et al, Dyes and Pigments, 2016, 131, 33-40

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Dimethylformamide
Referenz
Design, synthesis, molecular docking, and biological evaluation of new emodin anthraquinone derivatives as potential antitumor substances
Li, Yuying ; et al, Chemistry & Biodiversity, 2020, 17(9),

Disperse Orange 11 Raw materials

Disperse Orange 11 Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:82-28-0)1-AMINO-2-METHYLANTHRAQUINONE
sfd3745
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung